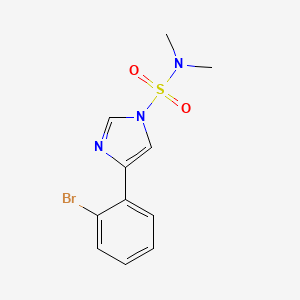

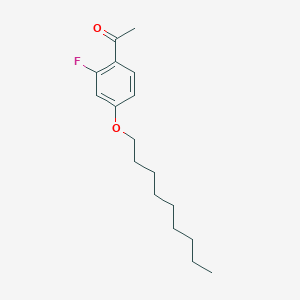

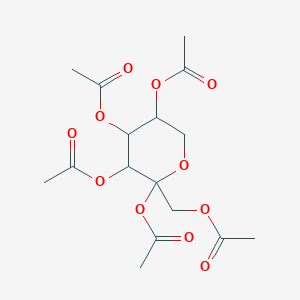

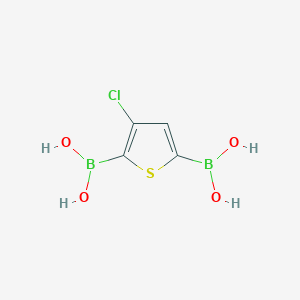

![molecular formula C14H8O3 B3031297 4-oxo-4H-benzo[h]chromene-3-carbaldehyde CAS No. 23469-48-9](/img/structure/B3031297.png)

4-oxo-4H-benzo[h]chromene-3-carbaldehyde

Descripción general

Descripción

4-oxo-4H-benzo[h]chromene-3-carbaldehyde is a coumarin derivative . It is a part of an important class of heterocyclic compounds with versatile biological profiles, a simple structure, and mild adverse effects .

Synthesis Analysis

An efficient one-pot synthesis of functionalized chromeno [4,3-b]pyridine derivatives via a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an environmentally friendly medium (ethanol–water, 3:1 v/v) is described . Transformations of 4-oxo-4H-chromene-3-carbaldehyde in the presence of pentacarbonyliron and HMPA in benzene and toluene were also studied .Molecular Structure Analysis

4-oxo-4H-benzo[h]chromene-3-carbaldehyde contains total 27 bond(s); 19 non-H bond(s), 14 multiple bond(s), 1 rotatable bond(s), 3 double bond(s), 11 aromatic bond(s), 3 six-membered ring(s), 2 ten-membered ring(s), 1 aldehyde(s) (aliphatic), 1 ketone(s) (aromatic), and 1 ether(s) (aromatic) .Chemical Reactions Analysis

Reactive aldehyde I in a reducing medium (pentacarbonyliron in benzene) is converted into 3-hydroxymethylidenechroman-4-one (X) which undergoes aldol condensation followed by dehydration and elimination of formyl group with formation of intermediate compound XI, and double bond migration in the latter leads to more stable compound II .Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 212–214 °C . Its IR (KBr) spectrum shows peaks at 3450, 2925, 1676, 1615, 1526, 1415, 1230, 1104, 939, 813, 793, 693 cm^-1 .Aplicaciones Científicas De Investigación

Structural Elucidation and Mechanistic Studies

- Transformations : Researchers have studied the transformations of 4-oxo-4H-chromene-3-carbaldehyde under various conditions, shedding light on its reactivity and potential applications .

Analgesic and Anti-pyretic Properties

- Some pyrimidine derivatives containing the chromenopyridine motif exhibit analgesic and anti-pyretic effects .

In Vitro Antitumor Activity

- Incorporating a pyrimidine nucleus at specific positions enhances antitumor potency. Hydrophobic substituents are preferred, and the pyrimidine moiety at 2,3-positions shows promise .

Safety And Hazards

Direcciones Futuras

The development of a simple and eco-friendly protocol for the construction of nitrogen-containing heterocyclic compound libraries of medical motifs is an attractive area of research in both academia and the pharmaceutical industry . The molecules containing 2H/4H-ch scaffold exhibit noteworthy potency, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antidiabetic activities, antituberculosis, and inhibitory activity against monoamine oxidase (MAO) .

Propiedades

IUPAC Name |

4-oxobenzo[h]chromene-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O3/c15-7-10-8-17-14-11-4-2-1-3-9(11)5-6-12(14)13(10)16/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDVGHLENACNLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2OC=C(C3=O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363203 | |

| Record name | 4-oxo-4H-benzo[h]chromene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-oxo-4H-benzo[h]chromene-3-carbaldehyde | |

CAS RN |

23469-48-9 | |

| Record name | 4-oxo-4H-benzo[h]chromene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.